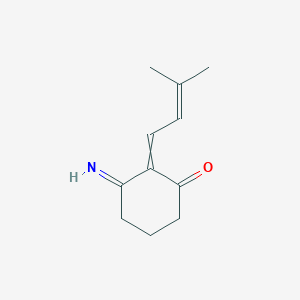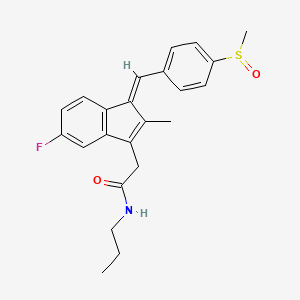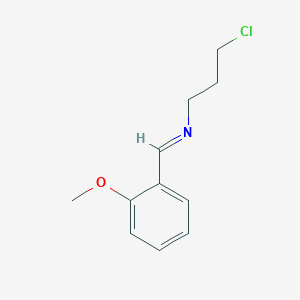![molecular formula C19H14Te B12617726 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-37-3](/img/structure/B12617726.png)
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene is a heterocyclic compound that belongs to the class of tellurophenes Tellurophenes are five-membered rings containing a tellurium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene typically involves palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of a tellurophene derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tellurium atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of telluroxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Its potential biological activity is being explored for use in drug development, particularly for its antioxidant properties.
Organic Electronics: The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
The mechanism of action of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and other cellular components, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
- 3-Ethynyl-2-(phenylethynyl)thiophene
- 3-Ethynyl-2-[(4-methylphenyl)ethynyl]thiophene
Uniqueness
This compound is unique due to the presence of the tellurium atom, which imparts distinct electronic and chemical properties compared to its sulfur analogs. The tellurium atom enhances the compound’s ability to participate in redox reactions and provides unique opportunities for applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
920977-37-3 |
|---|---|
Formule moléculaire |
C19H14Te |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C19H14Te/c1-15-7-9-16(10-8-15)11-12-18-13-14-19(20-18)17-5-3-2-4-6-17/h2-10,13-14H,1H3 |
Clé InChI |
GLRVIHHWYCUGKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid](/img/structure/B12617648.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)

![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)



![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
